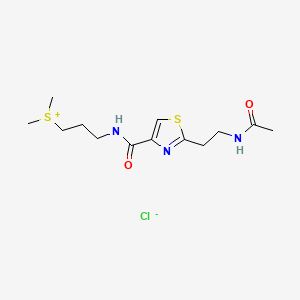
Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is an organic compound that features a complex structure with both amine and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminobenzaldehyde, which is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This results in the formation of an intermediate compound, which is further reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminocinnamate: Similar structure but lacks the benzamide group.
Benzamide derivatives: Compounds with similar benzamide functionality but different substituents on the aromatic ring.
Uniqueness
Ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is unique due to the presence of both amine and benzamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
78113-85-6 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
ethyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-18(22)16(12-13-8-10-15(19)11-9-13)20-17(21)14-6-4-3-5-7-14/h3-12H,2,19H2,1H3,(H,20,21) |
Clé InChI |
SBLCXKRUTAHSGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)N)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)






![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)

![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)


